molecular formula C17H12ClNO3 B11470750 [1-(4-chlorobenzyl)-1H-indol-3-yl](oxo)acetic acid CAS No. 890094-61-8

[1-(4-chlorobenzyl)-1H-indol-3-yl](oxo)acetic acid

Cat. No.: B11470750
CAS No.: 890094-61-8
M. Wt: 313.7 g/mol
InChI Key: YMYZWUQHVWWZKI-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-1{H}-indol-3-ylacetic acid: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorobenzyl group attached to the indole ring, which is further substituted with an oxoacetic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-1{H}-indol-3-ylacetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chlorobenzyl group and the oxoacetic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

    Indole Core Synthesis: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorobenzyl Group Introduction: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxoacetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of 1-(4-chlorobenzyl)-1{H}-indol-3-ylacetic acid may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, minimizing waste, and ensuring consistent product quality. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-1{H}-indol-3-ylacetic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

1-(4-chlorobenzyl)-1{H}-indol-3-ylacetic acid: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1{H}-indol-3-ylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-1{H}-indol-3-ylacetic acid: can be compared with other indole derivatives and chlorobenzyl-substituted compounds. Similar compounds include:

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    4-chlorobenzyl alcohol: A chlorobenzyl-substituted compound with antimicrobial properties.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

The uniqueness of 1-(4-chlorobenzyl)-1{H}-indol-3-ylacetic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

890094-61-8

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetic acid

InChI

InChI=1S/C17H12ClNO3/c18-12-7-5-11(6-8-12)9-19-10-14(16(20)17(21)22)13-3-1-2-4-15(13)19/h1-8,10H,9H2,(H,21,22)

InChI Key

YMYZWUQHVWWZKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)O

Origin of Product

United States

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